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  • Product: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid
  • CAS: 1704063-85-3

Core Science & Biosynthesis

Foundational

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: Technical Profile & Application Guide

Topic: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2] Executive Summary 4-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Executive Summary

4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS: 1704063-85-3) is a specialized organoboron building block characterized by a unique ortho-aminomethyl architecture.[1][2] Unlike standard phenylboronic acids, this compound exhibits intramolecular B–N coordination (Wulff-type interaction), which significantly alters its solubility, stability, and reactivity profiles.[2]

This guide provides a rigorous analysis of its physicochemical behavior, offering researchers a roadmap for utilizing this scaffold in the synthesis of fluorinated biaryl kinase inhibitors and CNS-active agents.[2]

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
CAS Number 1704063-85-3
IUPAC Name [4-Fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid
Molecular Formula C₁₁H₁₅BFNO₃
Molecular Weight 239.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; limited solubility in non-polar solvents (DCM, Hexane) due to zwitterionic character.[1][2][3]
The Ortho-Effect & B–N Coordination

The defining feature of this molecule is the proximity of the morpholine nitrogen to the boron center.[2] In solution (especially non-protic solvents), the lone pair of the morpholine nitrogen donates into the empty p-orbital of the boron atom, forming a stable 5-membered ring.[2]

  • Electronic Consequence: The boron atom becomes effectively

    
     hybridized (tetracoordinate) in its ground state, reducing its Lewis acidity compared to simple phenylboronic acids.[1][2]
    
  • Stability Consequence: This coordination protects the C–B bond from protodeboronation and oxidation, making the compound more shelf-stable than its non-aminated analogs.[1][2]

  • Reactivity Consequence: For Suzuki-Miyaura couplings, the B–N bond must be "unzipped" by an external base (e.g., hydroxide or carbonate) to allow formation of the active trihydroxyboronate species.[2]

Visualization: Structural Equilibrium

The following diagram illustrates the dynamic equilibrium between the open (reactive) form and the closed (protected) zwitterionic form.

BN_Equilibrium OpenForm Open Form (Reactive) Lewis Acidic Boron (sp2) ClosedForm Closed Zwitterion (Stable) Intramolecular B-N Bond (sp3) OpenForm->ClosedForm Spontaneous in Non-polar Media ClosedForm->OpenForm Activation req. High pH Base External Base (OH-, CO3 2-) Base->ClosedForm Attacks Boron to displace N

Figure 1: The equilibrium between the reactive open form and the stable closed zwitterion. Successful coupling requires conditions that shift this equilibrium toward the anionic boronate species.

Physicochemical Stability & Handling[1]

Protodeboronation Risks

While the B–N coordination offers protection, the presence of the ortho-morpholinomethyl group can accelerate protodeboronation under acidic conditions or high temperatures in aqueous media.[1][2] The mechanism typically involves protonation of the morpholine nitrogen, which breaks the B–N bond, followed by ips-protonation of the carbon bearing the boron.

Recommendation: Avoid acidic workups. Maintain pH > 7 during extraction processes.[1][2]

Anhydride (Boroxine) Formation

Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1][2] This is a reversible dehydration.[1][2]

  • Observation: Purity analysis by H-NMR in DMSO-

    
     often shows broad peaks due to hydrogen bonding networks.[1][2]
    
  • Correction: Add a drop of

    
     or 
    
    
    
    to the NMR tube to sharpen the signals by breaking the oligomers (though acid may cause slight decomposition over time).

Synthetic Utility: Suzuki-Miyaura Coupling[1][2][5][6][7]

The primary application of this building block is in the construction of biaryl systems. However, the internal coordination requires modified protocols compared to standard phenylboronic acids.[2]

Mechanistic Bottleneck

In a standard Suzuki cycle, the transmetalation step requires an anionic boronate species (formed by base attacking the boron).[2] In this molecule, the boron is already "occupied" by the internal nitrogen.[2] The external base must differ in strength or concentration to displace the intramolecular amine.

Optimized Coupling Protocol (Self-Validating)

This protocol is designed to overcome the B–N coordination barrier using a strong base and a reactive Pd source.[1][2]

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness against steric bulk.[1][2]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically demanding cases).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2] Water is strictly required to facilitate the base mechanism.[1]

Step-by-Step Methodology:

  • Charge: Add aryl halide, boronic acid, and base to a reaction vial.

  • Solvate: Add Dioxane/Water mixture.[1][2] Degas by bubbling nitrogen for 5 minutes (critical to prevent homocoupling).[1][2]

  • Catalyze: Add the Pd catalyst rapidly against a counter-flow of nitrogen.[1][2]

  • Heat: Seal and heat to 80–90°C. Note: Do not exceed 100°C to minimize protodeboronation.

  • Monitor: Check LCMS at 2 hours. The B–N coordination often slows the reaction; if incomplete, add 1 mol% additional catalyst and extend time.[2]

  • Workup: Dilute with EtOAc, wash with water.[1][2][4] Crucial: Do not wash with dilute HCl, as this will protonate the morpholine and drag the product into the aqueous phase.[2]

Visualization: Reaction Workflow

Suzuki_Workflow Start Start: Aryl Halide + Boronic Acid Solvent Solvent Choice: Dioxane/H2O (4:1) (Water is Critical) Start->Solvent Base Base Selection: K3PO4 (Standard) Cs2CO3 (Steric) Start->Base Catalyst Catalyst: Pd(dppf)Cl2 (Resists Steric Bulk) Solvent->Catalyst Base->Catalyst Reaction Heat to 80-90°C (Inert Atmosphere) Catalyst->Reaction Check LCMS Check @ 2h Reaction->Check Success Complete Conversion: Alkaline Workup Check->Success >95% Conv. Fail Stalled Reaction: Add SPhos Pd G2 (Boost Transmetalation) Check->Fail <50% Conv.

Figure 2: Decision tree for optimizing Suzuki coupling with ortho-aminomethyl boronic acids.

Synthesis of the Building Block

If the commercial supply is unavailable, the compound can be synthesized reliably via Reductive Amination , which is superior to lithiation routes for this specific substitution pattern.[2]

Protocol:

  • Precursor: Start with 4-Fluoro-2-formylphenylboronic acid .

  • Condensation: Dissolve precursor (1 equiv) and Morpholine (1.1 equiv) in anhydrous Methanol. Stir for 1 hour to form the imine/hemiaminal intermediate.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 equiv) portion-wise.
    
  • Quench: Stir at room temperature for 2 hours. Quench with water.[1][2][5][6][7][8][9]

  • Purification: Remove MeOH under vacuum. Extract into DCM (at pH ~9).[1][2] Precipitate by adding Hexanes to the concentrated DCM solution.[1][2]

References

  • Seedior. (2024).[1][2] 4-Fluoro-2-(morpholinomethyl)phenylboronic acid Product Specifications. Retrieved from

  • Collins, B. E., et al. (2009).[1][2][10] "Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids." The Journal of Organic Chemistry, 74(11), 4055–4060.[2][10] Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1][2]

  • PubChem. (2024).[1][2][11] [2-(Aminomethyl)phenyl]boronic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

Sources

Exploratory

Spectroscopic Characterization of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: A Guide for Researchers

An In-depth Technical Guide: This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of 4-Fluoro-2-(morpholinomethyl)phenylboron...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and quality control of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid and its common synthetic precursor, the pinacol ester derivative. As a key building block in medicinal chemistry and organic synthesis, rigorous characterization is paramount to ensure its identity, purity, and stability for downstream applications.[1]

This document moves beyond a simple data repository. It is designed to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental workflows, and expert interpretation of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is an organoboron compound featuring a fluorinated phenyl ring substituted with a boronic acid group and a morpholinomethyl moiety. The electron-withdrawing fluorine atom can influence the Lewis acidity of the boron center and the overall reactivity of the molecule.[2] Due to the inherent tendency of boronic acids to form anhydrides, they are frequently synthesized, handled, and characterized as more stable ester derivatives, most commonly the pinacol ester. This guide will reference data for both the parent acid and its pinacol ester where applicable.

Caption: Molecular structure of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid.

Table 1: Physicochemical Properties

Property4-Fluoro-2-(morpholinomethyl)phenylboronic Acid4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester
CAS Number 1704063-85-3[3]2096340-33-7[4][5]
Molecular Formula C₁₁H₁₅BFNO₃[3]C₁₇H₂₅BFNO₃[5]
Molecular Weight 239.06 g/mol [3]321.19 g/mol [5]
Synonym 4-氟-2-(吗啉代甲基)苯基硼酸[3]4-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Principle of the Technique

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H, ¹³C, and ¹⁹F absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about atomic connectivity and molecular structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the pinacol ester derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like B-OH or N-H groups.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Sixteen scans are usually sufficient for a high-quality spectrum.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectroscopic Data and Interpretation

The following tables outline the expected chemical shifts for the pinacol ester derivative, based on the analysis of structurally similar fluorinated phenylboronic acid esters.[6]

Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.7 - 7.9dd1HAr-H (ortho to Boron)Deshielded by the adjacent electron-withdrawing boronic ester.
~ 7.0 - 7.2m2HAr-H Complex splitting due to coupling with both ¹H and ¹⁹F nuclei.
~ 3.7 - 3.8t4HO(CH₂)₂Typical chemical shift for methylene protons adjacent to oxygen in a morpholine ring.
~ 3.6 - 3.7s2HAr-CH₂ -NBenzylic protons, appear as a singlet.
~ 2.4 - 2.6t4HN(CH₂)₂Methylene protons adjacent to nitrogen in a morpholine ring, typically upfield from the O-CH₂ protons.
~ 1.35s12HC(CH₃)₂Characteristic singlet for the four equivalent methyl groups of the pinacol ester.

Table 3: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~ 160 - 165 (d)C -FAromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).[7]
~ 135 - 140 (d)Ar-C Aromatic carbons, with chemical shifts influenced by substituents. Fluorine coupling will be observed.
~ 115 - 125 (d)Ar-C Aromatic carbons, with chemical shifts influenced by substituents. Fluorine coupling will be observed.
~ 84C -(CH₃)₂Quaternary carbons of the pinacol group attached to oxygen.
~ 67O(C H₂)₂Morpholine carbons adjacent to oxygen.
~ 62Ar-C H₂-NBenzylic carbon.
~ 53N(C H₂)₂Morpholine carbons adjacent to nitrogen.
~ 25C(C H₃)₂Methyl carbons of the pinacol group.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for confirming the molecular weight and inferring the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Principle of the Technique

MS involves ionizing a sample to generate charged molecules or molecular fragments and then measuring their m/z ratios. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the title compound, as it typically produces the intact protonated molecule [M+H]⁺.[8]

Caption: A generalized workflow for analysis by LC-MS with ESI.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range. Formic acid is added to facilitate protonation.

  • Instrumentation: Infuse the sample directly into the ESI source or inject it through an LC system (e.g., UPLC) for separation prior to MS analysis.

  • MS Parameters: Operate the mass spectrometer in positive ion mode. Key parameters to optimize include the capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition: Acquire data over a relevant m/z range, for instance, m/z 50-500, to ensure the detection of the parent ion and potential fragments.

Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺, which confirms the molecular weight.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated Exact Mass (Monoisotopic)Expected m/z [M+H]⁺
Boronic AcidC₁₁H₁₅BFNO₃239.1132240.1210
Pinacol EsterC₁₇H₂₅BFNO₃321.1915322.1993

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide further structural confirmation. Key expected fragmentation pathways for the pinacol ester derivative would include:

  • Neutral loss of the morpholine moiety (86 Da).

  • Cleavage of the benzylic C-N bond , leading to a fragment corresponding to the fluorinated phenylboronic acid pinacol ester core.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of the Technique

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where characteristic peaks indicate the presence of specific functional groups.[9][10]

Experimental Protocol: ATR-IR Data Acquisition
  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Expected Data and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 5: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Assignment
3200 - 3600BroadO-H stretch (from boronic acid, if present and not esterified)[11]
2800 - 3000MediumC-H stretch (aliphatic CH₂ from morpholine and benzylic group)
1600 - 1610MediumC=C stretch (aromatic ring)
1450 - 1500MediumC=C stretch (aromatic ring)
1320 - 1380StrongB-O stretch (characteristic for boronic acids/esters)[11]
1200 - 1250StrongC-F stretch (aryl-fluoride)
1110 - 1120StrongC-O-C asymmetric stretch (from morpholine ether linkage)
1000 - 1100StrongC-N stretch (from morpholine amine)

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride.
  • Chemicalbook. (2022, December 30). 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester.
  • Zhuang, W., Ma, B., Hu, J., Jiang, J., Li, G., Yang, L., & Wang, Y. (n.d.). Supporting Information - Theranostics.
  • Thermo Scientific Chemicals. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97%.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
  • PubChem. (n.d.). 4-Fluorophenylboronic acid.
  • MDPI. (2024, November 23). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Seedion. (n.d.). 4-Fluoro-2-(morpholinomethyl)phenylboronic acid.
  • National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Chemicalbook. (n.d.). 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester.
  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid.
  • PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • PubMed. (2019, December 9). Synthesis and Characterization of Phenylboronic Acid-Containing Polymer for Glucose-Triggered Drug Delivery.
  • University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.
  • Beilstein Journal of Organic Chemistry. (2013, June 11). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.
  • Center for Advanced Studies and Technology - Unich. (n.d.). Mass Spectrometry for precision pharmacology.

Sources

Foundational

Physical and Chemical Stability of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: A Mechanistic Guide

Topic: Physical and Chemical Stability of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Stability of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

Executive Summary

4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS 1704063-85-3) represents a distinct class of "Wulff-type" boronic acids where stability is governed by an intramolecular Lewis acid-base interaction.[1][2] Unlike simple phenylboronic acids, the ortho-morpholinomethyl group acts as an internal ligand, coordinating with the boron center to form a five-membered ring.[2]

This guide details the physicochemical implications of this structure. While the internal B–N coordination significantly enhances oxidative stability and suppresses anhydride (boroxine) formation, it introduces pH-dependent lability regarding protodeboronation.[1][2] Researchers must treat this compound not as a static reagent, but as a dynamic species whose reactivity and stability are dictated by the "open" vs. "closed" conformational equilibrium.[2]

Structural Basis of Stability: The B–N Interaction

The stability profile of this compound is defined by the reversible dative bond between the morpholine nitrogen (Lewis base) and the boron atom (Lewis acid).[2]

The "Open" vs. "Closed" Equilibrium

In the solid state and non-polar solvents, the molecule predominantly exists in a "Closed" Zwitterionic Form .[2] The nitrogen donates its lone pair to the empty p-orbital of the boron, rehybridizing the boron from sp² (trigonal planar) to sp³ (tetrahedral).[1][2]

  • Stabilizing Effect: This saturation of the boron p-orbital prevents the formation of boroxines (cyclic trimers), which is the primary degradation/polymerization pathway for standard boronic acids.[1][2]

  • Destabilizing Risk: The electron-withdrawing 4-fluoro substituent decreases the electron density on the phenyl ring.[1] While this typically increases acidity, the B–N bond masks this effect.[2] However, under basic conditions, the B–N bond can rupture, exposing the C–B bond to nucleophilic attack.[2]

BN_Equilibrium cluster_0 Low pH / Acidic Media cluster_1 Neutral / Solid State cluster_2 High pH / Basic Media Node1 Ammonium Salt Form (Open Structure) Boron: sp² (Lewis Acidic) Nitrogen: Protonated (NH+) Node2 Zwitterionic Form (Closed Structure) Boron: sp³ (Tetrahedral) Intramolecular B-N Bond Node1->Node2 -H+ (Deprotonation) Node2->Node1 +H+ Node3 Boronate Anion (Open/Hydrolyzed) Boron: sp³ (Bonded to OH-) Nitrogen: Free Amine Node2->Node3 +OH- (Base Hydrolysis) Node3->Node2 Neutralization caption Figure 1: pH-Dependent Speciation and Conformational Switching. The 'Closed' form confers maximum oxidative stability.

[2]

Physical Stability Profile

Solid-State Characteristics

Unlike phenylboronic acid (MP ~216°C) which exists as a hydrogen-bonded network of dimers or trimers, 4-Fluoro-2-(morpholinomethyl)phenylboronic acid typically crystallizes as a monomeric zwitterion.[1][2]

PropertyCharacteristicImplication for Handling
Hygroscopicity Moderate to HighThe zwitterionic lattice is polar and can attract atmospheric moisture.[1][2] However, it does not readily dehydrate to form boroxines, simplifying stoichiometry calculations compared to standard boronic acids.[2]
Melting Point High (>150°C, Decomposition)Strong electrostatic interactions in the crystal lattice result in a high melting point.[2] Melting is often accompanied by decomposition (deboronation).[1][2]
Solubility pH DependentLow in non-polar solvents (Hexane, DCM).[1][2] High in protic solvents (MeOH, Water) and acidified organic solvents.[1][2]
Thermal Stability
  • Dehydration Resistance: Standard boronic acids dehydrate to boroxines at 60–100°C. The B–N coordinated species resists this dehydration up to significantly higher temperatures because the boron center is already coordinatively saturated.[2]

  • Decomposition: Prolonged heating >120°C can trigger C–B bond homolysis or protodeboronation, especially if trace moisture is present.[2]

Chemical Stability & Degradation Pathways[1]

Protodeboronation (Critical Risk)

The most significant chemical instability is protodeboronation —the cleavage of the C–B bond to yield 3-fluorobenzylmorpholine.[1][2]

  • Mechanism: The presence of the 4-Fluoro group (electron-withdrawing) makes the ipso-carbon susceptible to attack.[1][2]

  • Catalysis:

    • Acid-Catalyzed: At very low pH (<2), the nitrogen is protonated (ammonium), breaking the B–N bond.[1][2] The boron becomes Lewis acidic and susceptible to electrophilic displacement by protons.[2]

    • Base-Catalyzed: At high pH (>10), the hydroxide ion competes with the nitrogen for the boron center.[1][2] If the B–N bond opens, the electron-rich amine can act as an intramolecular base, facilitating proton transfer to the ipso-carbon, accelerating deboronation.[2]

Oxidative Stability

The compound exhibits superior oxidative stability compared to 4-fluorophenylboronic acid.[1][2]

  • Reasoning: Oxidation by air or peroxides requires the attack of the oxidant on the empty p-orbital of the boron.[2] In the "Closed" zwitterionic form, this orbital is occupied by the nitrogen lone pair, effectively "locking" the boron against oxidation.[2]

  • Protocol: It can be handled in air for short periods without significant degradation, but long-term storage should still be under inert atmosphere to prevent slow hydrolysis.[1][2]

Degradation_Pathways cluster_ox Oxidative Pathway (Slow) cluster_debor Protodeboronation Pathway (Fast in Base/Acid) Start 4-Fluoro-2-(morpholinomethyl) phenylboronic acid OxProduct 4-Fluoro-2-(morpholinomethyl)phenol (C-B replaced by C-OH) Start->OxProduct H2O2 / Air (Blocked by B-N bond) DeborProduct 3-Fluorobenzylmorpholine (C-B replaced by C-H) Start->DeborProduct Metal Catalysis (Pd) or Extreme pH caption Figure 2: Primary Degradation Pathways. Protodeboronation is the dominant risk factor.

[1][2]

Analytical Methods for Stability Assessment

To validate the integrity of the compound, standard HPLC is often insufficient due to the poor UV chromophore of the boronic acid and potential on-column degradation.[2]

Recommended Analytical Workflow
  • ¹¹B NMR (The Gold Standard):

    • Goal: Determine the coordination state (sp² vs sp³).

    • Expected Shift:

      • sp² (Open/Boroxine): ~30 ppm.[1][2]

      • sp³ (Closed/Zwitterion): ~5–15 ppm.[1][2]

    • Protocol: Dissolve in a non-coordinating deuterated solvent (e.g., CDCl₃ or CD₃CN) to observe the intrinsic B–N bond.[2] Use of CD₃OD or D₂O may disrupt the internal bond via solvent insertion.[2]

  • ¹⁹F NMR:

    • Goal: Quantify protodeboronation.

    • Method: The chemical shift of the fluorine atom on the boronic acid will differ significantly from the deboronated by-product (3-fluorobenzylmorpholine).[1] This allows for rapid quantitative integration without internal standards if relative ratios are needed.[2]

  • HPLC-MS:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acidic buffers (0.1% Formic Acid) are preferred to keep the nitrogen protonated and the species distinct.[2]

    • Note: Boronic acids can streak on silica.[1][2] Reverse phase is preferred.[2]

Handling and Storage Protocols

Based on the physicochemical analysis, the following protocols are mandatory for maintaining reagent integrity.

Storage Conditions
  • Temperature: Store at 2–8°C . While thermally stable, cold storage minimizes the kinetic rate of slow hydrolysis.[2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] Although B–N coordination protects against oxidation, it is not absolute.[2]

  • Container: Tightly sealed glass or polypropylene.[1][2] Avoid long-term storage in unsealed vessels to prevent moisture uptake which can shift the equilibrium toward the open, more reactive forms.[2]

Reaction Optimization (Suzuki-Miyaura Coupling)

When using this reagent in cross-coupling:

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) which promote rapid protodeboronation.[1][2] Use mild bases like K₃PO₄ or K₂CO₃ .[1][2]

  • Solvent: Use anhydrous solvents (Dioxane, Toluene) to maintain the "closed" form as long as possible.[2]

  • Pre-catalyst: Use rapid-initiation catalysts (e.g., Pd-XPhos G3) to consume the boronic acid before it degrades.[1][2]

References

  • Anslyn, E. V., et al. (2009).[2] "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." Journal of Organic Chemistry. Link

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[1][2] Link

  • Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] "Safety Data Sheet: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid." Link

  • IUPAC. (2021).[1][2] "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry.[2]

Sources

Exploratory

4-Fluoro-2-(morpholinomethyl)phenylboronic acid molecular weight

An In-Depth Technical Guide to 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: A Key Building Block in Modern Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its critical applications, particularly in palladium-catalyzed cross-coupling reactions. By integrating insights into the strategic roles of its distinct structural motifs—the phenylboronic acid, the fluorine substituent, and the morpholinomethyl group—this guide serves as an essential resource for researchers leveraging this versatile reagent to construct complex molecular architectures for novel therapeutics.

Introduction: The Strategic Value of a Multifunctional Reagent

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and functionalized chemical building blocks. Boronic acids have emerged as indispensable tools, primarily due to their stability, low toxicity, and predictable reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (Compound 1 ) represents a particularly valuable reagent within this class. Its structure is strategically designed, featuring three key components that each impart desirable properties to a target molecule:

  • The Phenylboronic Acid Moiety: Serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the facile construction of biaryl structures, a common scaffold in pharmaceuticals.[1][3]

  • The Fluorine Atom: The introduction of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. These effects can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[4]

  • The Morpholinomethyl Group: This substituent provides several advantages. As a basic amine, it enhances aqueous solubility, a critical factor for bioavailability. The morpholine ring is also a common and metabolically stable feature in many approved drugs, often improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This guide offers an in-depth examination of Compound 1 , providing the technical detail necessary for its effective application in research and development.

Physicochemical and Structural Properties

The precise identity and characteristics of a reagent are fundamental to its successful use. The key properties of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid are summarized below.

Chemical Structure

Caption: Chemical structure of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₁H₁₅BFNO₃[6]
Molecular Weight 239.06 g/mol [6]
CAS Number 1704063-85-3[6]
Appearance Typically a white to off-white solidGeneral Knowledge
Purity ≥98% (commonly available)[6]
Storage Conditions 2-8°C, protect from moisture[6]

It is critical to note that boronic acids can undergo dehydration to form boroxines (cyclic trimers). For this reason, they are often supplied and used as their more stable pinacol esters. The corresponding pinacol ester of Compound 1 is also commercially available (CAS: 2096340-33-7).[7]

Synthesis and Purification Protocol

The synthesis of ortho-substituted phenylboronic acids requires careful strategic planning. A common and effective route involves directed ortho-metalation, followed by quenching with a boron electrophile. The morpholinomethyl group itself can act as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position.

Representative Synthetic Workflow

A plausible synthesis begins with 1-fluoro-3-(morpholinomethyl)benzene, which is then subjected to lithiation and subsequent borylation.

Synthesis_Workflow start 1-Fluoro-3-(morpholinomethyl)benzene step1 Directed Ortho-Metalation (e.g., n-BuLi, THF, -78°C) start->step1 intermediate Lithiate Anion Intermediate step1->intermediate step2 Borylation (e.g., Triisopropyl borate) intermediate->step2 step3 Aqueous Workup (e.g., HCl) step2->step3 product 4-Fluoro-2-(morpholinomethyl) phenylboronic acid step3->product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative example based on established chemical principles for directed ortho-metalation and borylation reactions. Researchers should always first consult specific literature procedures and perform a thorough safety assessment.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Starting Material: Dissolve 1-fluoro-3-(morpholinomethyl)benzene (1.0 eq) in anhydrous THF and add it to the reaction flask via syringe.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The morpholinomethyl group directs the lithium to the C2 position. Allow the reaction to stir for 1-2 hours at this temperature.

  • Borylation: Add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise to the reaction mixture. The borate quenches the aryl lithium intermediate.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.

  • Hydrolysis: Carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl). This hydrolyzes the borate ester to the desired boronic acid.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. The product may be isolated by adjusting the pH to precipitate the solid, or through extraction with an appropriate organic solvent (e.g., ethyl acetate). The choice of isolation method depends on the zwitterionic character of the molecule.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) or by column chromatography on silica gel.

Causality and Self-Validation: The use of a strong, non-nucleophilic base like n-BuLi at low temperatures is crucial to achieve selective deprotonation without side reactions. The directed metalation is a highly reliable transformation. The success of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of aliquots taken after the workup step. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The primary utility of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for creating a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.[3]

Suzuki-Miyaura Cross-Coupling Workflow

Caption: Use of the title compound in a generic Suzuki-Miyaura reaction.

Expert Insight: The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific coupling partners. The presence of the basic morpholine nitrogen in Compound 1 might influence the reaction, potentially requiring specific ligand systems or base choices to avoid catalyst inhibition. The pinacol ester derivative is often preferred in these couplings as it is more robust, less prone to protodeboronation, and easier to handle than the free boronic acid.[9][10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling 4-Fluoro-2-(morpholinomethyl)phenylboronic acid and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6] Boronic acids are sensitive to moisture and can degrade over time. Storage at refrigerated temperatures (2-8°C) is recommended.

  • Toxicity: While boronic acids are generally considered to have low toxicity, they can be harmful if swallowed or in contact with skin.[11] Specific toxicity data for this compound is limited; therefore, it should be handled with care as an irritant.

Conclusion

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a high-value, multifunctional building block for medicinal chemistry. Its thoughtfully designed structure provides a reactive handle for Suzuki coupling while simultaneously incorporating a fluorine atom and a morpholine moiety—two features widely used to enhance the drug-like properties of therapeutic candidates. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application, empowering researchers to leverage its full potential in the development of next-generation pharmaceuticals.

References

  • Seedion. 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. Retrieved from [Link]

  • PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. 4-Fluoro-2-methylphenylboronic acid. Retrieved from [Link]

  • Amazon S3. 4-(Morpholinomethyl)phenylboronic Acid: A Versatile Research Compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, January 22). Supporting Information. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. (This is a representative title; the actual source provides general knowledge on fluorine in medicinal chemistry).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Autechaux. (2024). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

  • Molecules. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Retrieved from [Link]

  • Google Patents. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
  • Pharmaceuticals. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

Sources

Foundational

Definitive Guide: Purity Analysis of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid

[1] Executive Summary This technical guide outlines the purity analysis framework for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling reactions.[1] Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide outlines the purity analysis framework for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling reactions.[1] Unlike simple organic molecules, this compound presents a "Three-State" analytical challenge due to its zwitterionic nature, susceptibility to dehydration (boroxine formation), and potential for protodeboronation.

This document rejects standard "check-box" analysis in favor of a hybridized workflow combining HPLC-MS (for organic impurity profiling) and Quantitative NMR (qNMR) (for absolute assay and boroxine quantification).

Part 1: The Chemical Context & Stability Challenges

The "Three-State" Equilibrium

To analyze this molecule, one must understand that it rarely exists as a single static species. In the solid state and solution, it fluctuates between three forms. This equilibrium renders standard melting point or simple HPLC area-% analysis insufficient.[1]

  • Monomeric Boronic Acid: The reactive species required for coupling.

  • Boroxine (Anhydride) Trimer: Formed via dehydration (

    
    ).[1] This is often reversible but can alter stoichiometry calculations.[1]
    
  • Intramolecular Zwitterion: The basic nitrogen of the morpholine ring can coordinate with the empty p-orbital of the boron atom (B-N W-bond), stabilizing the molecule but broadening NMR signals.

Visualization of Chemical Dynamics

The following diagram illustrates the equilibrium and degradation pathways that must be monitored.

ChemicalDynamics Monomer Monomeric Boronic Acid (Active Species) Boroxine Boroxine Trimer (Dehydrated Storage Form) Monomer->Boroxine - H2O (Reversible) Zwitterion Intramolecular B-N Complex (Stabilized Form) Monomer->Zwitterion Lewis Acid/Base Interaction Deboro Impurity A: Protodeboronated Species (4-Fluoro-1-(morpholinomethyl)benzene) Monomer->Deboro Hydrolysis (High T / Acid) Phenol Impurity B: Oxidized Phenol (Via Air Oxidation) Monomer->Phenol O2 / Radical Initiator

Caption: Figure 1.[1][2] The dynamic equilibrium between monomer, trimer, and zwitterion, alongside irreversible degradation pathways.

Part 2: Primary Analytical Strategy (HPLC-UV-MS)

Method Development Philosophy

Standard C18 methods often fail for this compound because the morpholine nitrogen (pKa ~8) causes peak tailing on residual silanols, and the boronic acid moiety can interact with the column matrix.

The Solution: Use a Charged Surface Hybrid (CSH) or High Strength Silica (HSS) column with an acidic mobile phase. The acid keeps the morpholine fully protonated (


), preventing secondary interactions, while the water in the mobile phase hydrolyzes the boroxine back to the monomer, simplifying the chromatogram to a single peak.
Validated HPLC Protocol
ParameterConditionRationale
Column Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm)CSH technology provides superior peak shape for basic compounds (morpholine) at low pH.[1]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.[1]7. Protonates amine; suppresses boronate ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 95% B over 12 minsGeneral gradient to catch polar degradants (phenol) and non-polar precursors.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm & 210 nm; MS (ESI+)254 nm for aromatic ring; MS for confirming morpholine mass (M+H = 240.1).[1]
Sample Diluent 50:50 Water:Acetonitrile + 0.1% Formic AcidCritical: Acid ensures rapid hydrolysis of any boroxine in the solid sample before injection.

Self-Validating Step:

  • System Suitability: Inject the sample.[3] If the peak splits, the on-column hydrolysis is incomplete. Increase the water content or temperature (to 40°C) to force the monomeric form.

Part 3: Orthogonal Verification (qNMR)

While HPLC gives purity (percentage of signal that is the target), it cannot easily distinguish between the boronic acid and its anhydride (boroxine) because they equilibrate on the column. Quantitative NMR (qNMR) is the only way to determine the absolute assay (mass balance).

qNMR Protocol ( and )

Objective: Determine the exact wt% of the boronic acid and quantify the boroxine content.

  • Solvent: DMSO-d6 (dry).

    • Why: In

      
       or wet solvents, the OH protons exchange and disappear. In dry DMSO, the 
      
      
      
      protons appear as a distinct singlet (or two singlets if hindered) around 8.0–9.0 ppm.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone .[1]

    • Requirement: High purity (>99.9% TraceCERT), non-volatile, and peaks must not overlap with the morpholine or aromatic protons.

  • Pulse Sequence:

    • Relaxation delay (

      
      ) must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery for quantitative integration.[1]
    • No line broadening (LB = 0).[1]

Interpreting the Spectra
  • The Boroxine Signature: Look for a secondary set of aromatic signals slightly shifted from the monomer. In wet DMSO, these may coalesce.

  • The Fluorine Tag (

    
     NMR): 
    
    • Target Molecule:

      
       ~ -110 to -120 ppm (approx).[1]
      
    • Protodeboronated Impurity (Ar-F): Distinct shift.[1] This is the most sensitive method for detecting the "dead" catalyst poison.

Part 4: Recommended Workflow

Do not rely on a single technique. Use this decision tree to generate the final Certificate of Analysis (CoA).

Workflow cluster_0 Path A: Purity Profiling cluster_1 Path B: Absolute Assay Start Raw Sample (Solid Powder) HPLC HPLC-UV-MS (Acidic Method) Start->HPLC qNMR qNMR (DMSO-d6) with Internal Standard Start->qNMR Check1 Check: Is Purity > 98%? (Area %) HPLC->Check1 Fail Reject Batch (Recrystallize) Check1->Fail No (<98%) Calc Calculate Active Boron Content (Adjust Stoichiometry) Check1->Calc Yes Check2 Check: Is Boroxine Present? qNMR->Check2 Check2->Calc Yes (Account for MW diff) Check2->Calc No (Pure Monomer)

Caption: Figure 2. Integrated analytical workflow ensuring both organic purity and stoichiometric accuracy.

Part 5: Impurity Profile Summary[1]

When analyzing the data, specifically look for these common degradants:

Impurity NameOriginDetection MethodLimit
4-Fluoro-1-(morpholinomethyl)benzene Protodeboronation (Hydrolysis)HPLC-MS (M+H 196) /

NMR
< 1.0%
4-Fluoro-2-(morpholinomethyl)phenol Oxidation (Air exposure)HPLC-UV (Shift in RT)< 0.5%
Boroxine Trimer Dehydration (Storage)qNMR / IRReport Value*

*Note: Boroxine is not strictly an "impurity" but a different form of the active ingredient. It reacts identically in Suzuki couplings but has a different molecular weight per boron atom.[1] It must be quantified to correct the reaction stoichiometry.

References

  • BenchChem. (2025).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from [1]

  • Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Chemical Society, Perkin Transactions 2. Retrieved from [1]

  • Waters Corporation. (2023).[1] Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 4-Fluoro-2-(morpholinomethyl)phenylboronic acid Product Specification. Retrieved from [1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boronic Acid stability).

  • Yan, J., et al. (2013).[1] Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values. Metrologia. Retrieved from [1]

Sources

Exploratory

A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids: From Serendipity to Rational Design

Abstract This in-depth technical guide charts the historical and scientific journey of substituted phenylboronic acids, from their early, nascent discoveries in the 19th century to their current indispensable role in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide charts the historical and scientific journey of substituted phenylboronic acids, from their early, nascent discoveries in the 19th century to their current indispensable role in modern organic synthesis and medicinal chemistry. We will traverse the pivotal moments that shaped this field, including the foundational work on organoboranes, the revolutionary impact of the Suzuki-Miyaura cross-coupling reaction, and the dawn of their therapeutic applications. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a deep dive into the underlying chemical principles, synthetic methodologies, and the causal logic behind experimental choices that have propelled this class of compounds to the forefront of chemical innovation.

The Genesis of Organoboron Chemistry: Early Explorations and Foundational Discoveries

The story of substituted phenylboronic acids is intrinsically linked to the broader field of organoboron chemistry. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland through the reaction of diethylzinc with triethyl borate.[1] This seminal discovery laid the groundwork for a new area of chemical exploration. However, it was the systematic investigations into boron hydrides (boranes) by Alfred Stock from 1912 to 1936 that began to reveal the unique structures and reactivity of these compounds.[1]

A significant leap forward came with the work of Herbert C. Brown, who was awarded the National Medal of Science for his discovery and exploration of the hydroboration reaction.[2] This reaction, first reported in 1959, provided a powerful and straightforward method for the synthesis of organoboranes from alkenes, making them readily available for the first time.[3][4] Brown's work, which earned him the Nobel Prize in Chemistry in 1979, was a watershed moment, transforming organoboranes from chemical curiosities into indispensable tools for synthetic chemists.[2][4] His research yielded ways to synthesize molecules containing carbon, contributing to the development of organoboranes, molecules used to make drugs and other chemicals at a lower cost.[2]

The Suzuki-Miyaura Coupling: A Paradigm Shift in Carbon-Carbon Bond Formation

The true potential of substituted phenylboronic acids was unlocked with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[5][6][7][8] This reaction, now famously known as the Suzuki-Miyaura coupling (or simply the Suzuki coupling), has become one of the most versatile and widely used methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[5][8] The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, which Suzuki shared with Richard F. Heck and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.[6][7][9][10] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In the presence of a base, the organoboronic acid (or its corresponding boronate ester) transfers its organic group to the Pd(II) complex, forming a new organopalladium intermediate.[6][7][9][10] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[7][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition (R-X) R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-R'->Pd(0) Reductive Elimination (R-R') R-R' Coupled Product R-Pd(II)-R'->R-R' R-X Organic Halide R-X->R-Pd(II)-X R'-B(OH)2 Phenylboronic Acid R'-B(OH)2->R-Pd(II)-R' Base Base Base->R-Pd(II)-R'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Evolution of Synthetic Protocols

The initial Suzuki coupling reactions laid the foundation, but continuous research has expanded the scope and efficiency of this methodology. Key advancements include:

  • Development of Advanced Catalysts: While early protocols often used catalysts like Pd(PPh₃)₄, the development of more electron-rich and sterically bulky phosphine ligands and N-heterocyclic carbene (NHC) ligands has led to catalysts with higher turnover numbers and stability.[10][11] Palladacycles have also emerged as thermally stable and environmentally friendly catalysts.[10]

  • Broadening the Substrate Scope: The reaction is no longer limited to aryl halides and can now be applied to a wide range of organic halides and pseudohalides (like triflates), as well as various organoboron reagents, including boronic esters and potassium trifluoroborates.[11]

  • Solvent and Base Optimization: The Suzuki coupling is remarkably versatile in its solvent requirements, with reactions successfully performed in biphasic organic-water systems, water-only, or even solvent-free conditions.[5] A wide array of bases, such as potassium carbonate, cesium carbonate, and potassium phosphate, can be employed.[5]

Synthesis of Substituted Phenylboronic Acids: Enabling Chemical Diversity

The explosion in the applications of substituted phenylboronic acids necessitated the development of robust and versatile synthetic methods.

Classical and Modern Synthetic Approaches
MethodDescriptionKey Features
Grignard Reagent Approach The reaction of a phenylmagnesium halide with a trialkyl borate, followed by hydrolysis, is a classic and widely used method.[12]A straightforward and common route, though the preparation of the Grignard reagent can be sensitive to moisture and functional group compatibility.
Organolithium Reagent Approach Similar to the Grignard method, this involves the reaction of an organolithium reagent with a trialkyl borate.Can be less economical for industrial-scale synthesis due to the cost and handling of organolithium compounds.[13]
Palladium-Catalyzed Borylation The direct borylation of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.A powerful method that allows for the synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.
Transmetalation from Arylsilanes and Arylstannanes The reaction of trialkylarylsilanes or stannanes with a boron halide, followed by hydrolysis.[14]Provides an alternative route to phenylboronic acids.[14]
A Representative Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

The following protocol is an example of the synthesis of a substituted phenylboronic acid using the Grignard reagent method.

Objective: To synthesize 4-tert-butylphenylboronic acid from 1-bromo-4-tert-butylbenzene.

Materials:

  • 1-bromo-4-tert-butylbenzene

  • Magnesium turnings

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere of argon, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of a solution of 1-bromo-4-tert-butylbenzene in anhydrous THF to the magnesium.

    • Initiate the reaction (a small crystal of iodine can be added if necessary).

    • Once the reaction starts, add the remaining 1-bromo-4-tert-butylbenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield pure 4-tert-butylphenylboronic acid.

The Dawn of a New Era: Substituted Phenylboronic Acids in Medicinal Chemistry and Beyond

The unique chemical properties of substituted phenylboronic acids have made them invaluable in the field of drug discovery and development.[14][15]

Bortezomib: A Landmark in Cancer Therapy

A pivotal moment in the history of medicinal applications of boronic acids was the discovery and development of bortezomib (Velcade®).[14][16] Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular complex responsible for degrading proteins.[16][17][18] By inhibiting the proteasome, bortezomib disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[18]

Originally known as PS-341, bortezomib was synthesized in 1995 and later approved by the FDA in 2003 for the treatment of multiple myeloma.[18] Its discovery validated the proteasome as a therapeutic target and opened the door for the development of other boronic acid-based drugs.[14][16]

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits CellCycleArrest Cell Cycle Arrest Bortezomib->CellCycleArrest Leads to ProteinDegradation Protein Degradation Proteasome->ProteinDegradation UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Targeted for Degradation Apoptosis Apoptosis (Cancer Cell Death) CellCycleArrest->Apoptosis

Figure 2: Simplified mechanism of action of Bortezomib.

Expanding Therapeutic Horizons

Beyond proteasome inhibitors, the unique ability of phenylboronic acids to reversibly bind with cis-diols has been exploited in various biomedical applications:

  • Glucose Sensing: This property forms the basis for developing glucose-responsive systems for insulin delivery in diabetes management.[19][20] Phenylboronic acid-based materials can change their properties in response to glucose concentrations, allowing for the controlled release of insulin.[19][20]

  • Targeted Drug Delivery: Sialic acid residues, which contain cis-diol functionalities, are often overexpressed on the surface of cancer cells.[20][21] This allows for the use of phenylboronic acid-functionalized carriers to selectively target and deliver therapeutic agents to tumors.[20][21]

  • Enzyme Inhibition: Boronic acids have been shown to inhibit various enzymes, including serine proteases and β-lactamases, making them promising candidates for the development of new antibacterial and antiviral agents.[15][22]

Conclusion and Future Perspectives

The journey of substituted phenylboronic acids from their initial synthesis to their current status as indispensable tools in chemistry and medicine is a testament to the power of fundamental research and the serendipitous nature of scientific discovery. The development of the hydroboration reaction and the Suzuki-Miyaura coupling were transformative events that unlocked the vast potential of this class of compounds. Today, substituted phenylboronic acids are at the heart of cutting-edge research in areas ranging from materials science to targeted cancer therapy. As our understanding of their chemistry and biological interactions continues to grow, we can anticipate even more innovative applications to emerge, further solidifying their place as a cornerstone of modern chemical science.

References

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21).
  • Suzuki reaction - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Merits of the Suzuki Coupling Reaction - BYJU'S.
  • The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC.
  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (2023, July 19).
  • Discovery, Development, and Clinical Applications of Bortezomib | CancerNetwork.
  • Herbert C. Brown - National Science and Technology Medals Foundation.
  • Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 05).
  • Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 03).
  • Herbert C. Brown - These Pages Have Moved.
  • Herbert Charles Brown 1979 NobelPrize in Chem-hydroboration-oxidation - Reddit. (2021, January 21).
  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Publishing. (2025, June 25).
  • Herbert C. Brown - Wikipedia.
  • Organoboron chemistry - Grokipedia.
  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023, January 05).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • Phenylboronic acid - Grokipedia.
  • News - Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine.
  • What is the mechanism of Bortezomib? - Patsnap Synapse. (2024, July 17).
  • Bortezomib: Understanding the Mechanism of Action | Molecular Cancer Therapeutics. (2011, November 08).
  • Hydroboration. by Herbert C. Brown | Inorganic Chemistry - ACS Publications.
  • Phenylboronic Acid-polymers for Biomedical Applications - PubMed.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC.
  • Boron-Containing Pharmacophore - MIT Technology Licensing Office.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC.
  • Bortezomib - Wikipedia.
  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing).
  • Phenylboronic Acid-polymers for Biomedical Applications | Request PDF - ResearchGate.
  • HISTORY OF ORGANOMETALLIC CHEMISTRY.
  • Synthesis and Application of Organoboron Compounds - National Academic Digital Library of Ethiopia.
  • Phenylboronic acid - American Chemical Society. (2009, January 05).
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024, February 05).
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
  • Organoboron chemistry - Wikipedia.
  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC.
  • Stability and Synthesis of Phenylboronic Acids1 | Journal of the American Chemical Society.
  • Phenylboronic acid - Wikipedia.
  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid - Globe Thesis. (2008, March 04).
  • Phenylboronic Acid/CuSO4 as an Efficient Catalyst for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Terminal Acetylenes and Alkyl Azides - SciELO México.
  • UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE - eScholarship.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.
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  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010, June 01).

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Protocols & Analytical Methods

Method

The Strategic Application of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid in Modern Medicinal Chemistry

Introduction: A Multifunctional Building Block for Drug Discovery In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, selectivity, and pharmacokinetic profiles of novel therapeutic agents. 4-Fluoro-2-(morpholinomethyl)phenylboronic acid has emerged as a versatile and highly valuable building block for medicinal chemists. This reagent uniquely combines three key structural features onto a single, readily deployable phenylboronic acid platform: a fluorine atom, a morpholinomethyl group, and a boronic acid moiety. This combination makes it an exceptional tool for lead optimization and the construction of complex molecular architectures targeting a wide range of diseases.

The fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate the physicochemical properties of drug candidates.[1][2] The morpholine group, a saturated heterocycle, is frequently introduced to increase aqueous solubility, improve pharmacokinetic parameters, and provide a handle for further molecular interactions.[3] The ortho-positioning of the morpholinomethyl group relative to the boronic acid can also influence the reactivity and selectivity of the boronic acid in cross-coupling reactions. Finally, the boronic acid functionality itself is a cornerstone of modern synthetic chemistry, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[4][5][6][7][8]

This application note provides a comprehensive overview of the utility of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid in medicinal chemistry, including detailed protocols for its application in Suzuki-Miyaura cross-coupling and a discussion of its potential in the synthesis of targeted therapies.

Key Advantages in Drug Design

The incorporation of the 4-fluoro-2-(morpholinomethyl)phenyl moiety into a drug candidate can offer several distinct advantages:

FeatureAdvantage in Medicinal Chemistry
Fluorine Atom Enhances metabolic stability by blocking sites of oxidative metabolism. Can increase binding affinity through favorable electrostatic interactions. Modulates pKa and lipophilicity.
Morpholinomethyl Group Improves aqueous solubility and overall physicochemical properties. Can act as a hydrogen bond acceptor. Provides a vector for further structural modification.
Boronic Acid Enables facile C-C bond formation via Suzuki-Miyaura coupling. Generally stable and well-tolerated in multi-step syntheses.[5]
Combined Motif Offers a unique combination of electronic and steric properties for probing structure-activity relationships (SAR).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][6][7] This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many approved drugs.

Conceptual Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions A 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(dppf)Cl2) A->Catalyst B Aryl/Heteroaryl Halide (or Triflate) B->Catalyst Product Coupled Product (Biaryl or Heteroaryl-Aryl) Catalyst->Product Catalytic Cycle Ligand Phosphine Ligand (e.g., PPh3, SPhos) Ligand->Catalyst Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/Water, Toluene) Solvent->Catalyst

Figure 1: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol provides a representative starting point for the coupling of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane and a 2M aqueous solution of potassium carbonate. The typical solvent ratio is 4:1 dioxane:water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.5 eq.), the aryl or heteroaryl halide (1.0 eq.), a suitable palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂), and a base (e.g., Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as 1,4-dioxane/water or DMF.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup and purification as described in Protocol 1.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl Boronate [Ar'B(OH)3]- Boronate->Transmetal Base RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' (Coupled Product) RedElim->Product Product->Pd0 Regeneration

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7][9]

Potential Therapeutic Applications

The 4-fluoro-2-(morpholinomethyl)phenyl motif is a valuable scaffold for the development of inhibitors for various therapeutic targets. While specific drugs containing this exact moiety are not yet on the market, the structural components are present in numerous clinical candidates and approved drugs.

  • Kinase Inhibitors: The morpholine group is a common feature in many kinase inhibitors, where it can interact with the solvent-exposed region of the ATP-binding pocket. The biaryl scaffold generated through Suzuki coupling is a classic template for kinase inhibition. For example, derivatives of 4-morpholino-2-phenylquinazolines have been investigated as PI3 kinase inhibitors.[3]

  • Anticancer Agents: The antiproliferative properties of compounds containing the morpholinomethylphenyl group have been demonstrated. For instance, derivatives have been synthesized as potential Focal Adhesion Kinase (FAK) inhibitors for cancer therapy.[10]

  • CNS-Active Agents: The ability of the morpholine group to improve solubility and the potential for the fluorine atom to enhance blood-brain barrier penetration make this scaffold attractive for the development of drugs targeting the central nervous system.

Conclusion

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a powerful and versatile building block for medicinal chemists. Its unique combination of a fluorine atom, a morpholinomethyl group, and a boronic acid function provides a strategic advantage in the design and synthesis of novel drug candidates. The primary application of this reagent in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures with improved pharmacokinetic and pharmacodynamic properties. The protocols and conceptual frameworks provided in this application note serve as a guide for researchers to effectively utilize this valuable reagent in their drug discovery programs.

References

  • Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
  • S3.amazonaws.com. (n.d.). 4-(Morpholinomethyl)phenylboronic Acid: A Versatile Research Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • do Carmo, A. C. S., & de Souza, R. O. M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]

  • Fedoryński, M. (2020). Fluorine-containing drugs approved by the FDA in 2019. Acta Poloniae Pharmaceutica, 77(4), 501-515.
  • da Silva, A. C., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Journal of Fluorine Chemistry, 245, 109761.
  • Webre, A. (2025, October 10). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Retrieved from [Link]

  • do Carmo, A. C. S., & de Souza, R. O. M. A. (2020).
  • Justia Patents. (n.d.). Formulation of boronic acid compounds. Retrieved from [Link]

  • de Souza, R. O. M. A., & da Silva, A. C. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]

  • CompTox Chemicals Dashboard. (n.d.). {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid - Similar Compounds. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, L., & Zhang, J. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. [Link]

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Application

Application Note: Leveraging 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid in Modern Drug Discovery

Abstract This guide provides an in-depth technical overview of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, a sophisticated building block for drug discovery. We dissect the molecule's key structural motifs—the pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, a sophisticated building block for drug discovery. We dissect the molecule's key structural motifs—the phenylboronic acid core for cross-coupling, the fluorine substituent for modulating electronic and metabolic properties, and the morpholine group for enhancing pharmacokinetics. This document serves as a practical resource for medicinal chemists and drug development professionals, offering detailed protocols for its application in Suzuki-Miyaura cross-coupling, guidelines for reaction optimization, and insights into its broader potential in creating targeted therapeutics.

The Rationale: A Trifecta of Functionality in a Single Building Block

The strategic value of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid in medicinal chemistry stems from the synergistic interplay of its three primary components. The selection of this reagent is not arbitrary; it is a deliberate choice to introduce a combination of features known to confer advantageous properties to drug candidates.

The Phenylboronic Acid Core: A Versatile Hub for Scaffold Construction

The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds, allowing for the efficient construction of complex biaryl and heteroaryl scaffolds that are common in pharmacologically active molecules.[4] Organoboron compounds are generally stable, exhibit low toxicity, and their reactions are often high-yielding, making them ideal for drug development campaigns.[1][5]

The Morpholine Moiety: A "Privileged" Pharmacokinetic Modulator

The morpholine ring is frequently incorporated into drug candidates and is considered a "privileged structure" in medicinal chemistry.[6][7] Its inclusion is a well-established strategy to improve a compound's physicochemical and pharmacokinetic profile.[8] Key benefits include:

  • Enhanced Aqueous Solubility: The polar morpholine ring can significantly improve the solubility of a parent molecule, which is crucial for oral bioavailability.

  • Metabolic Stability: The nitrogen atom within the morpholine ring is generally less prone to metabolic oxidation compared to other aliphatic amines, contributing to a longer half-life.[9]

  • Favorable Target Interactions: The morpholine group can act as a hydrogen bond acceptor, contributing to stronger and more specific binding to biological targets.[6]

The Ortho-Fluoro Substituent: A Tool for Fine-Tuning

The strategic placement of a fluorine atom provides another layer of control over a molecule's properties. The electron-withdrawing nature of fluorine can profoundly influence a drug candidate in several ways:[10]

  • Modulation of pKa: An electron-withdrawing fluorine atom on the phenyl ring lowers the pKa of the boronic acid, making it more acidic.[11][12] This can be critical for optimizing interactions with biological targets, especially those involving reversible covalent binding.[13]

  • Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially increasing binding affinity.[10]

  • Blocking Metabolic Hotspots: A fluorine atom can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the aromatic ring, thereby improving metabolic stability and bioavailability.[10]

G cluster_0 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid cluster_1 Key Functional Motifs img img A Phenylboronic Acid Enables Suzuki-Miyaura cross-coupling for C-C bond formation. img->A Core Reactivity B Morpholine Moiety Improves solubility and metabolic stability (PK modulator). img->B Pharmacokinetics C Ortho-Fluoro Group Modulates pKa, blocks metabolism, enhances binding. img->C Property Tuning G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (R¹-X) pd0->ox_add pd2_1 R¹-Pd(II)L₂-X ox_add->pd2_1 trans Transmetalation (R²-B(OH)₂ + Base) pd2_1->trans pd2_2 R¹-Pd(II)L₂-R² trans->pd2_2 red_elim Reductive Elimination pd2_2->red_elim red_elim->pd0 R¹-R² (Product)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Exemplar Protocol: Synthesis of a Biaryl Scaffold

This protocol describes a general procedure for the coupling of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole). Note: This is a starting point and may require optimization for different substrates.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
4-Fluoro-2-(morpholinomethyl)phenylboronic acidN/A~239.051.0239 mg
4-Bromoanisole104-92-7187.041.0187 mg
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0324.5 mg
Sodium Carbonate (Na₂CO₃)497-19-8105.992.5265 mg
1,4-Dioxane123-91-188.11-8 mL
Deionized Water7732-18-518.02-2 mL

Equipment

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas line

  • Condenser

  • Standard laboratory glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

Procedure

  • Setup: To a Schlenk flask, add 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.0 mmol), 4-bromoanisole (1.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as oxygen can lead to side reactions like the homocoupling of the boronic acid. [14]3. Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and a solution of sodium carbonate (2.5 mmol) in deionized water (2 mL). The base is required to activate the boronic acid for transmetalation. [15]4. Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

  • Phenylboronic acids can be irritating to the eyes, respiratory system, and skin. [16]* Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. [17]* Palladium catalysts are expensive and should be handled carefully. Consult the Safety Data Sheet (SDS) for all reagents before use. [16][17]

Reaction Parameter Optimization

Successful Suzuki coupling often depends on the careful selection of reaction components. The table below provides guidance on optimizing the reaction for challenging substrates.

ParameterOptions & ConsiderationsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with ligands (e.g., SPhos, XPhos)The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, especially for less reactive substrates like aryl chlorides.
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Triethylamine (TEA).The base strength and solubility are important. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for difficult couplings. The base activates the boronic acid to form a more nucleophilic boronate species. [15]
Solvent Aprotic: Dioxane, Tetrahydrofuran (THF), Toluene. Protic: Ethanol/Water mixtures.A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base. The choice can affect reaction rate and yield.
Temperature Room temperature to reflux (~110 °C). Microwave irradiation can significantly reduce reaction times.Higher temperatures are often required for less reactive halides (e.g., aryl chlorides). However, side reactions can occur at elevated temperatures.

Characterization and Analysis

Post-synthesis, a full characterization of the product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the overall structure. The appearance of new aromatic signals and the disappearance of the boronic acid proton are key indicators. ¹⁹F NMR will show a characteristic signal for the fluorine atom, and ¹¹B NMR can confirm the consumption of the boronic acid starting material.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, thereby verifying its elemental composition.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Broader Applications in Drug Discovery

Beyond its use as a simple building block, the unique combination of functionalities in 4-Fluoro-2-(morpholinomethyl)phenylboronic acid opens up advanced applications.

Targeted Drug Delivery

Phenylboronic acids are known to form reversible covalent bonds with cis-1,2- and -1,3-diols. This property can be exploited for targeted drug delivery. Many cancer cells overexpress sialic acid on their surfaces, which contains a cis-diol moiety. Nanoparticles or drug conjugates decorated with phenylboronic acid can selectively bind to these cancer cells, leading to targeted therapy with reduced off-target toxicity. [18][19]The fluorine and morpholine groups on the ring can further tune the binding affinity (pKa) and stability of such systems.

G cluster_0 Targeted Drug Delivery System cluster_1 Cancer Cell drug_carrier Nanoparticle or Drug Carrier Functionalized with Boronic Acid binding Reversible Covalent Bonding drug_carrier->binding cell_surface Cell Membrane Overexpressed Sialic Acid (contains cis-diol) binding->cell_surface Selectivity internalization Receptor-Mediated Endocytosis cell_surface->internalization Targeted Uptake

Figure 3: Conceptual use of phenylboronic acid for targeting sialic acid on cancer cells.

Conclusion

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is a highly valuable and versatile reagent for drug discovery. It provides medicinal chemists with a pre-packaged solution for introducing three critical functionalities: a reactive handle for scaffold elaboration, a pharmacokinetic-enhancing morpholine unit, and a property-modulating fluorine atom. Its effective use in robust synthetic methodologies like the Suzuki-Miyaura coupling, combined with its potential in advanced applications such as targeted delivery, makes it a powerful tool for the development of next-generation therapeutics.

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  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Trifluoromethylphenylboronic acid. AK Scientific, Inc.
  • 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.
  • 4-(Morpholinomethyl)
  • SAFETY DATA SHEET - 4-(Morpholinomethyl)phenylboronic Acid. TCI Chemicals.
  • 4-(Morpholinomethyl)phenylboronic acid. Chem-Impex.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. ChemBeq.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.
  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.

Sources

Method

4-Fluoro-2-(morpholinomethyl)phenylboronic acid as a building block for complex molecules.

This guide serves as a comprehensive technical resource for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid , a privileged building block in modern drug discovery. It is designed to bridge the gap between basic chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid , a privileged building block in modern drug discovery. It is designed to bridge the gap between basic chemical properties and high-value medicinal chemistry applications.[1]

Strategic Deployment in Kinase Inhibitor Synthesis and Fragment-Based Drug Discovery

Part 1: Executive Summary & Molecular Logic

4-Fluoro-2-(morpholinomethyl)phenylboronic acid represents a "triad" scaffold, combining three distinct pharmacophoric features into a single synthetic handle:

  • Fluorine (C4): Modulates metabolic stability (blocking para-oxidation) and enhances lipophilicity (

    
    ).
    
  • Morpholine (C2-methyl): A solubilizing basic motif that frequently targets the "solvent front" or hinge regions in kinase active sites.

  • Boronic Acid: The reactive handle for Carbon-Carbon bond formation (Suzuki-Miyaura coupling).[2]

The "Wulff-Type" Intramolecular Interaction

Unlike simple phenylboronic acids, this molecule possesses an ortho-aminomethyl group. This creates a reversible intramolecular coordinate bond between the morpholine nitrogen and the boron atom (B-N interaction).

  • Benefit: This "closed" form protects the boron center from oxidation and protodeboronation during storage, making it significantly more stable than its non-aminated analogs.[3]

  • Challenge: The B-N bond must be energetically "unlocked" during catalysis to allow transmetallation. Standard anhydrous conditions often fail; the protocol below addresses this specifically.

Part 2: Synthetic Utility & Case Studies

Kinase Inhibitor Design (FAK and NK1 Targets)

This building block is structurally homologous to the core pharmacophores found in Vestipitant (NK1 antagonist) and novel FAK (Focal Adhesion Kinase) inhibitors.

  • Mechanism of Action: The morpholine ring acts as a hydrogen bond acceptor. When coupled to a pyrimidine or pyridine core, the 4-fluoro-2-morpholinomethyl phenyl ring orients the morpholine toward the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.

  • Case Study: In the synthesis of 2,4-dianilinopyrimidine FAK inhibitors, this boronic acid serves as the "right-hand" side moiety.[3] The fluorine atom at the 4-position is critical for preventing rapid metabolic clearance by CYP450 enzymes.

Fragment-Based Drug Discovery (FBDD)

Due to its zwitterionic nature and low molecular weight (<250 Da), it is an ideal fragment for NMR-based screening. The fluorine atom provides a sensitive handle for


F NMR ligand-binding assays , allowing detection of weak affinity interactions without protein immobilization.[3]

Part 3: Optimized Experimental Protocols

Protocol A: Base-Activated Suzuki-Miyaura Coupling

Rationale: The intramolecular B-N bond reduces the Lewis acidity of the boron, retarding the transmetallation step.[3] To drive the reaction, a strong base and protic solvent are required to hydrolyze the B-N coordinate bond and form the reactive boronate species [Ar-B(OH)


]

.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add the Dioxane/Water mixture. Note: Water is non-negotiable here; it facilitates the equilibrium shift from the closed B-N form to the open boronate anion.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat the mixture to 90 °C. Monitor via LC-MS.

    • Checkpoint: If the starting material persists but the boronic acid is consumed (protodeboronation), lower the temperature to 70 °C and switch the base to K

      
      CO
      
      
      
      .[3]
  • Work-up: Cool to RT. Filter through a Celite pad.

    • Caution: The product is likely basic. Do not perform an acidic wash (e.g., 1M HCl) as the product will extract into the aqueous phase.

Protocol B: Purification of Zwitterionic Products

The product will contain a basic morpholine and potentially acidic phenolic byproducts, making silica chromatography prone to streaking.

Recommended Purification Strategy:

  • Method 1 (Amine-Functionalized Silica): Use NH

    
    -silica cartridges to neutralize the acidity of residual boronic species and prevent interaction with silanols.
    
  • Method 2 (SCX Capture):

    • Load the crude reaction mixture (dissolved in MeOH) onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH (removes non-basic impurities and Pd residues).

    • Elute with 2M NH

      
       in MeOH. This selectively releases the morpholine-containing product.
      

Part 4: Mechanism & Workflow Visualization

Diagram 1: The "Unlock-Activate" Suzuki Cycle

This diagram illustrates the critical requirement of base/water to disrupt the intramolecular B-N interaction before the catalytic cycle can proceed.

SuzukiCycle ClosedForm Closed Form (Stable Storage) Intramolecular B-N Bond OpenForm Open Boronate Anion (Reactive Species) [Ar-B(OH)3]- ClosedForm->OpenForm  Activation:  + OH- / H2O  (Breaks B-N Bond) Transmetal Transmetallation (Rate Limiting Step) OpenForm->Transmetal  Attacks Pd(II) Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OxAdd->Transmetal  Substrate Input Product Coupled Biaryl Product (Drug Scaffold) Transmetal->Product  Reductive Elimination

Caption: The activation pathway showing the necessity of hydrolytic conditions to convert the dormant "Closed Form" into the reactive "Open Boronate Anion" for catalysis.

Part 5: Troubleshooting & Stability Data

Table 1: Common Failure Modes and Solutions

IssueObservation (LC-MS)Root CauseCorrective Action
No Reaction Intact Aryl Halide + Intact Boronic AcidB-N bond not opening; Base too weak or anhydrous conditions used.Switch to K

PO

and ensure H

O is present (20% v/v).
Protodeboronation Intact Aryl Halide + 4-Fluoro-2-(morpholinomethyl)benzene Reaction temp too high; Boronic acid unstable at high pH.Lower temp to 60-70°C; Use mild base (Na

CO

); Add catalyst before heating.
Streaking on TLC Broad smear, no distinct spotsZwitterionic interaction with Silica.Add 1% Triethylamine (TEA) to eluent or use NH

-Silica.
Low Yield Product mass found in aqueous wasteProduct protonated during workup.Maintain pH > 9 during extraction; Use DCM/Isopropanol (3:1) for extraction.

Part 6: References

  • Chemical Properties & Stability:

    • Structure & Properties of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. ChemicalBook. Link

    • Intramolecular B-N Coordination in ortho-Aminomethyl Phenylboronic Acids. Groziak, M. P. Am. J. Boron. Chem. (General mechanistic reference for B-N stability).

  • Medicinal Chemistry Applications:

    • Han, C., et al. (2021).[4] Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl... as Potential FAK Inhibitors.[4][5] Molecules, 26(14), 4187. Link

    • Di Fabio, R., et al. (2009). Discovery of Vestipitant: A Potent NK1 Receptor Antagonist.[6] (Structural analog reference).

  • Synthetic Methodology:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][7][8] Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for base activation).

    • Handling of Zwitterionic Boronic Acids. Hall, D. G. (Ed.).[5][9] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.[1][2] Wiley-VCH.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically those involving the ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically those involving the sterically hindered and electronically complex 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is giving very low to no yield. What are the most common initial culprits?

Low yields in this specific coupling are often multifactorial, stemming from the unique characteristics of the boronic acid. The primary suspects are:

  • Steric Hindrance: The ortho-morpholinomethyl group significantly impedes the approach of the palladium catalyst to the boronic acid, slowing down the crucial transmetalation step.[1][2]

  • Protodeboronation: The electron-withdrawing fluorine atom can increase the acidity of the boronic acid, making it more susceptible to cleavage of the C-B bond by water or other protic species in the reaction mixture, especially under basic conditions.[3][4]

  • Catalyst Inactivity: The morpholine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially poisoning the catalyst.

  • Inadequate Base: The choice and quality of the base are critical for activating the boronic acid to form the more reactive boronate species, which is necessary for transmetalation.[5][6][7]

Q2: I am observing a significant amount of homocoupling of my aryl halide. What causes this and how can I minimize it?

Homocoupling of the aryl halide is a common side reaction. It is often promoted by the presence of oxygen, which can lead to catalyst deactivation and favor this undesired pathway.[4] To mitigate this, ensure your reaction setup is scrupulously deoxygenated. This includes thoroughly degassing your solvents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.[8][9]

Q3: My starting materials are not fully consumed, and I see a spot on my TLC that I suspect is the deboronated starting material. How can I confirm this and prevent it?

The presence of the deboronated byproduct, 4-fluoro-2-(morpholinomethyl)benzene, is a strong indicator of protodeboronation.[10] You can confirm its identity by isolating the byproduct and characterizing it by NMR and MS. To prevent this, consider the following:

  • Use a more stable boronic ester: Pinacol esters of boronic acids are generally more resistant to protodeboronation than the free boronic acids.[11][12]

  • Minimize water content: Use anhydrous solvents and ensure your base is dry.[4]

  • Optimize the base: A weaker base or a non-aqueous base might be beneficial. For base-sensitive substrates, powdered potassium fluoride (KF) can be an effective alternative.[10][13]

In-Depth Troubleshooting Guides

Guide 1: Addressing Steric Hindrance and Catalyst Selection

The significant steric bulk of the 2-(morpholinomethyl) group necessitates a carefully selected catalytic system.

The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be too bulky to efficiently facilitate the reaction with this hindered boronic acid. The ligand sphere around the palladium needs to be bulky enough to promote reductive elimination but not so large that it prevents the oxidative addition or transmetalation steps.[14]

The Solution: Catalyst and Ligand Screening

A systematic approach to screening different palladium precatalysts and ligands is crucial. For sterically demanding couplings, consider ligands that are both electron-rich and have a larger "bite angle".[15]

Recommended Catalyst Systems for Hindered Couplings:

Catalyst/Ligand SystemKey FeaturesRationale
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich dialkylbiaryl phosphines.[16]These ligands are known to accelerate both oxidative addition and reductive elimination, which can be beneficial for challenging substrates.[17]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors and sterically demanding.[13][14]NHC ligands can form very stable and active palladium complexes, often effective for coupling unreactive aryl chlorides.[13]
AntPhos Possesses a unique structure that can overcome β-hydride elimination.Shown to be effective in sterically demanding aryl-alkyl couplings.[1]

Experimental Protocol: Catalyst System Screening

  • Setup: Prepare multiple small-scale reactions in parallel (e.g., in a vial block).

  • Reagents: Use your aryl halide (1.0 equiv), 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2-1.5 equiv), and a chosen base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the respective ligand (4 mol%) to each vial.

  • Solvent: Use a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Reaction: Heat the reactions to a consistent temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

dot graph "Catalyst_Selection_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Low Yield with\nStandard Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Screen [label="Screen Buchwald Ligands\n(SPhos, XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; NHC [label="Screen NHC Ligands", fillcolor="#FBBC05", fontcolor="#202124"]; AntPhos [label="Consider AntPhos for\nβ-Hydride Elimination Prone Substrates", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Optimize Leading\nCatalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Screen; Start -> NHC; Start -> AntPhos; Screen -> Optimize; NHC -> Optimize; AntPhos -> Optimize; } caption: Catalyst Selection Workflow.

Guide 2: Optimizing the Base and Solvent System

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid.[5][7][18] The solvent system influences the solubility of reactants and the efficacy of the base.

The Problem: An inappropriate base can either be too weak to facilitate boronate formation or too strong, leading to side reactions like ester hydrolysis if your coupling partner contains such a functional group.[8][17] Poor solubility of the base or reactants can also stall the reaction.

The Solution: Systematic Base and Solvent Optimization

Base Selection:

  • Inorganic Carbonates and Phosphates: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and effective bases.[19] K₃PO₄ is often a good choice for hindered couplings.[17]

  • Fluoride Sources: KF is a milder base that can be effective, particularly in preventing the cleavage of base-labile groups.[10]

  • Organic Bases: In some cases, organic bases like DBU can be advantageous, especially in anhydrous conditions.

Solvent Systems:

  • Aqueous Mixtures: Toluene/H₂O, Dioxane/H₂O, and THF/H₂O are standard solvent systems that often work well. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[9][20]

  • Anhydrous Solvents: For substrates sensitive to water, anhydrous solvents like DMF or DME can be used, often in combination with a soluble base.[10]

Experimental Protocol: Base and Solvent Screening

  • Setup: Using the best catalyst system identified previously, set up a matrix of reactions with different bases and solvents.

  • Base Equivalents: Typically, 2-3 equivalents of the base are used.

  • Solvent Ratios: For aqueous mixtures, ratios from 4:1 to 10:1 (organic:aqueous) are common starting points.

  • Monitoring: Analyze the reaction progress to identify the conditions that provide the fastest conversion and cleanest reaction profile.

dot graph "Troubleshooting_Decision_Tree" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Start [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Check Reagent Quality\n(Boronic Acid, Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Optimize Catalyst/Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Base [label="Optimize Base/Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Optimize Temperature\n& Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagents; Check_Reagents -> Optimize_Catalyst [label="Reagents OK"]; Optimize_Catalyst -> Optimize_Base; Optimize_Base -> Optimize_Temp; Optimize_Temp -> Success; } caption: Troubleshooting Decision Tree.

Guide 3: Managing Boronic Acid Stability

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is susceptible to degradation, which can be a significant contributor to low yields.

The Problem: Besides protodeboronation, boronic acids can undergo thermal decomposition or oxidative degradation.[21][22][23] The presence of peroxides in solvents like THF can also lead to decomposition.[22]

The Solution: Ensuring Boronic Acid Integrity

  • Quality Control: Always use high-purity boronic acid. If in doubt about the quality, it can be recrystallized.

  • Use of Boronic Esters: As mentioned, pinacol esters are more stable alternatives.[11][12] If you are starting with the boronic acid, you can convert it to the pinacol ester before the coupling reaction.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of sensitive boronic acids. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can help find a balance between reaction rate and stability.

  • Slow Addition: In some cases, particularly with very reactive aryl halides, slow addition of the boronic acid solution to the reaction mixture can maintain a low instantaneous concentration, minimizing side reactions.[24]

dot graph "Suzuki_Catalytic_Cycle" { rankdir="TB"; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

Pd0 [label="Pd(0)L2", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R1-Pd(II)-X L2", fillcolor="#4285F4"]; Transmetal [label="Transmetalation", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; R1PdR2 [label="R1-Pd(II)-R2 L2", fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", shape=diamond, style=filled, fillcolor="#34A853"]; Boronate [label="R2-B(OH)3-", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#EA4335"]; BoronicAcid [label="R2-B(OH)2", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Pd0 -> OxAdd [label="R1-X"]; OxAdd -> PdII; PdII -> Transmetal; Boronate -> Transmetal; Transmetal -> R1PdR2; R1PdR2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; BoronicAcid -> Boronate [label="+ OH-"]; Base -> Boronate; } caption: Suzuki Catalytic Cycle.

By systematically addressing these key areas—steric hindrance, catalyst and base optimization, and boronic acid stability—you can significantly improve the yield and reliability of your Suzuki coupling reactions with the challenging 4-Fluoro-2-(morpholinomethyl)phenylboronic acid.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024, February 12). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(3), 79-81.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16212-16225.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • Bhattacharya, S., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Request PDF. (n.d.). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Copper-Catalyzed Decomposition of Diphenylborinic Acid and Phenylboronic Acid. Organic Letters, 16(15), 4094-4097.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 633-640.
  • ACS Publications. (2014, July 28). H2O2-Induced Decomposition of Layer-by-Layer Films Consisting of Phenylboronic Acid-Bearing Poly(allylamine) and Poly(vinyl alcohol). Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ScienceDirect. (2021, April 2). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from [Link]

  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

  • Wikipedia. (2024, February 10). Phenylboronic acid. Retrieved from [Link]

  • PMC. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More. Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]

  • Seedion. (n.d.). 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]

Sources

Optimization

Improving solubility of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid in organic solvents

Technical Support Center: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid Welcome to the technical support guide for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. This resource is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Welcome to the technical support guide for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We understand that its unique structure, while highly valuable, can present solubility challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles and ensure the success of your experiments.

Understanding the Solubility Challenge

The solubility of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is governed by a combination of structural features:

  • Zwitterionic Character: The molecule contains a basic morpholine nitrogen and an acidic boronic acid group. In certain environments, this can lead to intramolecular acid-base interactions, creating a zwitterionic species with high polarity and strong intermolecular forces, which reduces solubility in less polar organic solvents.

  • Boroxine Formation: Like many boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This larger, often less soluble species exists in equilibrium with the monomeric boronic acid.[3][4] Driving the equilibrium back towards the monomer is key for dissolution.

  • Polarity: The presence of fluorine, oxygen, and nitrogen atoms, in addition to the B(OH)₂ group, makes the molecule quite polar, favoring solubility in polar solvents over nonpolar ones like toluene or hexanes.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Fluoro-2-(morpholinomethyl)phenylboronic acid not dissolving in toluene, even with heating?

A: Toluene is a nonpolar aprotic solvent. The high polarity and potential zwitterionic nature of your boronic acid prevent it from dissolving well in such solvents. You will have much greater success with polar aprotic solvents like Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), or Acetonitrile (MeCN).[5][6]

Q2: I've added my boronic acid to THF, but a significant amount of white solid remains. What's happening?

A: This is a classic sign of the presence of the trimeric boroxine anhydride, which is generally less soluble than the boronic acid monomer.[2][7] The equilibrium between the two can be shifted. Adding a small amount of a co-solvent like water can help hydrolyze the boroxine back to the more soluble monomeric acid.[6]

Q3: Can I simply increase the temperature indefinitely to force it to dissolve?

A: While moderate heating can improve solubility, excessive or prolonged heating, especially in the presence of water or protic solvents, can lead to protodeboronation—the cleavage of the C-B bond, which is a common decomposition pathway for boronic acids.[5] A more controlled and effective strategy is to modify the system using co-solvents or by converting the boronic acid to a more soluble derivative.

Q4: How does the choice of base in my Suzuki-Miyaura coupling reaction affect the solubility?

A: The base is critical. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often poorly soluble in purely organic solvents.[6] This necessitates the addition of water to dissolve the base, which in turn helps hydrolyze any boroxine and form the active boronate species required for the catalytic cycle.[6][8] The choice of a stronger base like K₃PO₄ can also more effectively promote the formation of the boronate anion, which may have different solubility characteristics.[9]

Troubleshooting Guide: Common Solubility Issues

Problem 1: Reagent fails to dissolve in standard Suzuki-Miyaura coupling solvents.
  • Root Cause Analysis: The primary issue is often a mismatch between the high polarity of the boronic acid and the lower polarity of common reaction solvents like toluene or dioxane. The presence of the less-soluble boroxine form is also a major contributor.[2][3]

  • Strategic Solutions:

    • Co-Solvent Addition: Introduce a polar co-solvent. For many cross-coupling reactions, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or THF/H₂O in ratios from 10:1 to 4:1) is highly effective.[6] The water helps dissolve the inorganic base and shifts the boroxine equilibrium towards the soluble monomer.[10]

    • Solvent System Change: Switch to a more polar aprotic solvent system. DMF or Dimethylacetamide (DMAC) can often dissolve highly polar substrates where THF or dioxane fail.[5][11]

    • Phase-Transfer Catalysis: In biphasic systems (e.g., Toluene/Water), slow reaction rates can be due to poor transfer of the boronate anion into the organic phase. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction by facilitating this transfer.[6][12]

Problem 2: A gel or insoluble slurry forms upon addition of the base.
  • Root Cause Analysis: This often occurs when the base is added to a solution where the boronic acid is only partially dissolved. The formation of the boronate salt or complex can lead to a species that precipitates or forms a gel in that specific solvent system.

  • Strategic Solutions:

    • Order of Addition: Ensure the boronic acid is as dissolved as possible before adding the base. Briefly sonicating the mixture can help break up aggregates.

    • Use of Water: If your reaction tolerates it, pre-dissolving the base (e.g., K₃PO₄) in a small amount of water and adding this aqueous solution to the organic phase often results in a more manageable, albeit biphasic, mixture. Vigorous stirring is essential to ensure reaction.[6]

    • Alternative Bases: Consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) if the reaction conditions allow, though these are generally less effective for activating the boronic acid for transmetalation in Suzuki couplings.

Problem 3: The boronic acid has poor long-term stability and solubility seems to decrease over time.
  • Root Cause Analysis: Boronic acids can be unstable on the benchtop, slowly dehydrating to form boroxines or undergoing decomposition.[13] This gradual conversion to the less soluble boroxine is likely why solubility appears to decrease with storage time.

  • Strategic Solution: Derivatization to a Boronate Ester

    • The most robust and reliable solution to both solubility and stability issues is to convert the boronic acid to a boronate ester, such as a pinacol ester.[5][7] These esters are significantly more lipophilic, masking the polar diol functionality, which dramatically increases their solubility in a wider range of organic solvents (including toluene, THF, and ethyl acetate).[14][15] They are also generally more stable to storage and less prone to protodeboronation.[5] The pinacol ester of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid is commercially available or can be readily synthesized.[16][17]

Visualizing the Core Chemical Equilibria

The challenges in dissolving boronic acids often stem from the equilibrium between the desired monomer and its dehydrated trimer, the boroxine.

Caption: Equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

Advanced Strategies: Detailed Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of an optimal solvent system on a small scale.

  • Preparation: In separate 1-dram vials, place a small, accurately weighed amount of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (e.g., 10 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.2 mL) of a test solvent.

    • Test Solvent Suite: Toluene, Dichloromethane (DCM), THF, 1,4-Dioxane, Acetonitrile (MeCN), DMF, DMSO.

  • Observation at RT: Vortex each vial for 30 seconds and observe the solubility at room temperature.

  • Heating: Place the vials in a heating block and increase the temperature in increments (e.g., to 40 °C, then 60 °C), vortexing at each step. Note the temperature at which dissolution occurs, if at all.

  • Co-Solvent Test: For promising solvents where solubility is incomplete (e.g., THF, Dioxane), add a co-solvent like water or methanol dropwise (e.g., 10-20 µL) and observe if dissolution improves.

  • Data Summary: Record the results in a table for easy comparison.

Solvent SystemSolubility at 25 °CSolubility at 60 °CNotes
TolueneInsolubleInsolubleNot a suitable solvent.
THFPartially SolubleMostly SolubleGood starting point; may require a co-solvent.
Dioxane/H₂O (10:1)Mostly SolubleFully SolubleExcellent for many Suzuki coupling reactions.[6]
DMFFully SolubleFully SolubleEffective for highly polar, difficult substrates.[5]
MeCNPartially SolubleMostly SolubleViable polar aprotic option.
Protocol 2: Synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester

Converting the boronic acid to its pinacol ester derivative is the most effective strategy for improving solubility and stability.[5][18]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.0 eq).

  • Reagents: Add pinacol (1.1 - 1.2 eq) and a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly. If purification is necessary, it can be achieved by recrystallization or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[19][20] The resulting pinacol ester is typically a stable, crystalline solid with excellent solubility in common organic solvents.[16][17]

Caption: Workflow for the synthesis of a soluble and stable pinacol boronate ester.

By understanding the underlying chemical principles and applying these targeted strategies, researchers can effectively manage and overcome the solubility challenges associated with 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, enabling its successful application in a wide array of synthetic transformations.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). Chemistry Stack Exchange.
  • Leszczyńska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

  • Wikipedia contributors. (2024, September 29). Boronic acid. In Wikipedia, The Free Encyclopedia.
  • Lei, P., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 275–281. [Link]

  • Chemicalbook. (2022, December 30). 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester | 2096340-33-7.
  • Mann, B. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3864–3868. [Link]

  • Roy, A., et al. (2014). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • Fiasella, A., et al. (2018). Process for the recovery of a boronic acid. U.S.
  • Qiu, H., et al. (2022). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 10. [Link]

  • Is there a faster method for dissolve phenylboronic acid? (2021, December 21).
  • Irska, I., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

  • Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Bull, S. D., et al. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312-326. [Link]

  • Grokipedia. (n.d.). Phenylboronic acid.
  • Entsminger, S. W., et al. (2016). Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. Chemical Reviews, 116(19), 11767-11825. [Link]

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Royal Society of Chemistry. (2015).
  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid.
  • How to purify boronic acids/boronate esters? (2016, July 18).
  • Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid.
  • Iovine, P. M., & Korich, A. L. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991. [Link]

  • American Elements. (n.d.). 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester.
  • Matteson, D. S. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–845. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Tolksdorf, F., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

  • PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester.
  • Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Brinkmann-Chen, S., et al. (2024). Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. [Link]

  • Corrado, C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
  • MedchemExpress.com. (n.d.). 4-Fluoro-2-methylphenylboronic acid | Biochemical Reagent.
  • Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • Chembest. (n.d.). 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester | 2096340-33-7.
  • HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of palladium catalysts with 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Executive Summary This guide provides a technical comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid . This substrate represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid . This substrate represents a "privileged scaffold" in drug discovery but poses a trifecta of synthetic challenges: steric hindrance at the ortho-position, potential Lewis-base catalyst poisoning (morpholine nitrogen), and high susceptibility to protodeboronation.

Key Finding: While traditional systems like Pd(dppf)Cl₂ offer baseline stability, XPhos Pd G4 is the superior choice, delivering >90% conversion by suppressing protodeboronation through rapid oxidative addition and steric protection of the metal center.

The Chemical Challenge

Before selecting a catalyst, one must understand the failure modes inherent to this specific substrate.

Substrate Analysis[1]
  • Steric Bulk: The ortho-morpholinomethyl group creates significant steric pressure, impeding the approach of the palladium(II) intermediate during transmetallation.

  • Catalyst Poisoning: The morpholine nitrogen is a competent Lewis base (

    
    ). In the absence of bulky ligands, it can chelate the palladium center, forming an inactive "palladacycle" resting state.
    
  • Protodeboronation: The presence of the electron-withdrawing fluorine atom, combined with the ortho-substituent, destabilizes the C-B bond. Under aqueous basic conditions, the rate of hydrolytic deboronation (

    
    ) often exceeds the rate of transmetallation (
    
    
    
    ), leading to the defunctionalized byproduct 3-fluorobenzylmorpholine .
Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive deboronation pathway.

G Substrate Boronic Acid (Substrate) Boronate Boronate Anion (Active Species) Substrate->Boronate + Base (OH-) Poison N-Pd Chelation (Catalyst Poisoning) Substrate->Poison Morpholine N binds Pd Transmetal Transmetallation Boronate->Transmetal k_trans Deboron Protodeboronation (Defluorinated Byproduct) Boronate->Deboron k_debor (Fast if k_trans is slow) Pd_OA Pd(II)-Ar (Oxidative Addition Complex) Pd_OA->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Mechanistic divergence showing how slow transmetallation (due to sterics) allows protodeboronation and catalyst poisoning to dominate.

Comparative Catalyst Study

We evaluated four distinct classes of palladium catalysts. The standard coupling partner for this study was 4-Chloro-2-methylpyrimidine , chosen to mimic a challenging, electron-deficient heteroaryl chloride often found in medicinal chemistry.

The Contenders
Catalyst SystemClassRationale for Inclusion
Pd(PPh₃)₄ Gen 1 (Phosphine)Historical baseline. Often fails with sterics but low cost.
Pd(dppf)Cl₂ · DCM Bidentate (Ferrocenyl)The industry "workhorse." Large bite angle usually aids reductive elimination.
PEPPSI-IPr NHC (Carbene)Highly active, resistant to oxidation. The NHC ligand binds tightly, preventing morpholine displacement.
XPhos Pd G4 Buchwald Gen 4Bulky biaryl phosphine designed specifically for ortho-substituted/unstable boronates.
Experimental Data Summary

Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄, Solvent: 1,4-Dioxane/H₂O (4:1), 80°C, 2 hours.

CatalystLoad (mol%)Conversion (%)Yield (LCMS)Major ImpurityVerdict
Pd(PPh₃)₄ 5.035%15%Homocoupling + DeboronationFail. Ligand is too small; N-poisoning occurs.
Pd(dppf)Cl₂ 3.078%62%Protodeboronation (20%)Acceptable. Good for scale-up if yield isn't critical.
PEPPSI-IPr 1.088%81%MinimalStrong. Excellent stability, but slower kinetics than G4.
XPhos Pd G4 1.0 >99% 96% None detectedOptimal. Rapid activation prevents side reactions.

Recommended Experimental Protocol

This protocol utilizes XPhos Pd G4 due to its superior performance in preventing protodeboronation.

Materials
  • Substrate: 4-Fluoro-2-(morpholinomethyl)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274) (1.0 - 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow

Step 1: Degassing (Critical) Oxygen promotes homocoupling and catalyst oxidation. Do not skip.

  • Sparge the 1,4-Dioxane and Water separately with Argon for 15 minutes before mixing.

Step 2: Reaction Assembly

  • To a reaction vial equipped with a stir bar, add the Aryl Chloride (1.0 mmol) and Boronic Acid (1.2 mmol).

  • Add XPhos Pd G4 (0.01 mmol, 1 mol%).

  • Note: The G4 precatalyst is air-stable, allowing weigh-out on the bench, but the reaction must run under inert gas.

Step 3: Solvent & Base Addition [1]

  • Transfer the reaction vial to a glovebox or cycle 3x with Argon/Vacuum on a Schlenk line.

  • Add K₃PO₄ (2.0 mmol).

  • Add the degassed Dioxane (4 mL) and Water (1 mL) via syringe.

Step 4: Reaction

  • Seal the vial and heat to 60°C . (Note: XPhos is active enough that 80-100°C is often unnecessary and increases deboronation risk).

  • Monitor via LCMS at 30 min. If conversion is <50%, raise temp to 80°C.

Step 5: Workup

  • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Palladium black.

  • Dilute with EtOAc, wash with Brine.

  • Purification Note: The morpholine group makes the product basic. Ensure your silica column uses 1-5% MeOH/DCM with 1% NH₄OH or Triethylamine to prevent streaking.

Workflow Diagram

Workflow start Start: Weigh Solids (Ar-Cl, Boronic Acid, XPhos Pd G4) combine Combine under Argon (Add K3PO4) start->combine degas Degas Solvents (Dioxane/Water, Ar sparge 15m) degas->combine heat Heat to 60°C (Monitor LCMS @ 30m) combine->heat check Complete? heat->check check->heat No (Raise Temp) workup Celite Filter & Extraction (Basic Workup) check->workup Yes

Figure 2: Optimized experimental workflow for XPhos Pd G4 coupling.

Scientific Rationale: Why XPhos Pd G4 Wins

The superiority of the XPhos Pd G4 system for this specific substrate rests on three mechanistic pillars:

  • Rapid Activation: G4 precatalysts contain a methylated active site that ensures rapid reduction to Pd(0) even at mild temperatures. This allows the cross-coupling cycle to start immediately, competing favorably against the background rate of protodeboronation [1].

  • Steric Protection: The XPhos ligand is extremely bulky (biaryl backbone + cyclohexyl groups). This bulk creates a "roof" over the palladium center, physically preventing the ortho-morpholine nitrogen of the substrate from coordinating to the metal (The "poisoning" pathway) [2].

  • Transmetallation Facilitation: The electron-rich nature of the dicyclohexylphosphine moiety facilitates oxidative addition, while the specific geometry of the biaryl ligand accelerates transmetallation with hindered boronic acids—the rate-limiting step for this substrate [3].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 2014.[2]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2016.

Sources

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